Cas no 28807-94-5 (Acenaphthylenol,1,2-dihydro-)
Acenaphthylenol,1,2-dihydro- structure
Product Name:Acenaphthylenol,1,2-dihydro-
Acenaphthylenol,1,2-dihydro- Chemical and Physical Properties
Names and Identifiers
-
- Acenaphthylenol,1,2-dihydro-
- Acenaphthenol(7CI,8CI)
- Acenaphthol
- AKOS016344664
- T71156
- Acenaphthen-1-ol
- AS-56663
- 28807-94-5
- 1-Acenaphthalenol
- F1916-0152
- 1-Acenaphthylenol,2-dihydro-
- 7-Acenaphthenol
- FT-0607272
- Acenaphthylenol, 1,2-dihydro-
- 1-ACENAPHTHENOL
- NSC-22834
- Acenaphthenol-1
- DTXSID20951449
- NSC 22834
- MXUCIEHYJYRTLT-UHFFFAOYSA-
- InChI=1/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2
- 6306-07-6
- 1,2-Dihydro-1-acenaphthylenol #
- EINECS 228-618-8
- Acenaphthenol
- CS-0179399
- HMS1666F13
- NS00044683
- 1-Acenaphthenol, 99%
- W-200056
- Acenaphthene-1-ol
- 1-Hydroxyacenaphthene
- 1,2-dihydroacenaphthylen-1-ol
- AC-16513
- BB 0262802
- GEO-00001
- MFCD00003808
- AKOS000282756
- 2-(4-Fluorophenyl)-1,1-diphenylethanol
- 1-Acenaphthylenol, 1,2-dihydro-
- A834190
- 1,2-Dihydro-1-acenaphthylenol
- SCHEMBL345448
- A1057
- NSC22834
-
- Inchi: 1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2
- InChI Key: MXUCIEHYJYRTLT-UHFFFAOYSA-N
- SMILES: OC1C2=CC=CC3=CC=CC(=C23)C1
Computed Properties
- Exact Mass: 170.0732
- Monoisotopic Mass: 170.073
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2A^2
- XLogP3: 2.4
Experimental Properties
- Color/Form: White to cream solid
- Density: 1.29
- Boiling Point: 369.2°C at 760 mmHg
- Flash Point: 129°C
- Refractive Index: 1.741
- PSA: 20.23
Acenaphthylenol,1,2-dihydro- Related Literature
-
Nabila Bra?a,Mounia Merabet-Khelassi,Martial Toffano,Regis Guillot,Louisa Aribi-Zouioueche Org. Biomol. Chem. 2022 20 2693
-
2. Molecular structure and reactions of 1,1′-bi(acenaphthen-1-ylidene)-2,2′-dioneGoverdhan Mehta,P. V. V. S. Sarma,R. Uma,Sergey Pogodin,Shumal Cohen,Israel Agranat J. Chem. Soc. Perkin Trans. 1 1999 1871
-
Jakob Kljun,Maja Anko,Katja Traven,Ma?a Sinreih,Renata Pavli?,?pela Per?i?,?iga Ude,Elisa Esteve Codina,Jure Stojan,Tea Lani?nik Ri?ner,Iztok Turel Dalton Trans. 2016 45 11791
-
Franz S. Ehrenhauser,Kalindi Khadapkar,Youliang Wang,James W. Hutchings,Olivier Delhomme,Raghava R. Kommalapati,Pierre Herckes,Mary J. Wornat,Kalliat T. Valsaraj J. Environ. Monit. 2012 14 2566
-
Nelli Rahanyan,Anthony Linden,Kim K. Baldridge,Jay S. Siegel Org. Biomol. Chem. 2009 7 2082
28807-94-5 (Acenaphthylenol,1,2-dihydro-) Related Products
- 6306-07-6(1,2-dihydroacenaphthylen-1-ol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent